molecular formula C8H15N B1522379 8-Azabicyclo[5.2.0]nonane CAS No. 39872-95-2

8-Azabicyclo[5.2.0]nonane

Cat. No. B1522379
CAS RN: 39872-95-2
M. Wt: 125.21 g/mol
InChI Key: JJVUJYHRYYMVMK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Azabicyclo[5.2.0]nonane has been a topic of interest in many research studies. For instance, the enantioselective construction of the 8-azabicyclo scaffold has been applied in the synthesis of tropane alkaloids . This process involves the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of 8-Azabicyclo[5.2.0]nonane is characterized by a bicyclic framework. The InChI code for this compound is 1S/C8H15N/c1-2-4-7-6-9-8(7)5-3-1/h7-9H,1-6H2 . The molecular weight of this compound is 125.21 .


Chemical Reactions Analysis

The chemical reactions involving 8-Azabicyclo[5.2.0]nonane are quite complex. For instance, the construction of the 8-azabicyclo scaffold involves a number of important methodologies where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo architecture .


Physical And Chemical Properties Analysis

8-Azabicyclo[5.2.0]nonane is a liquid at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Antiprotozoal Potencies

8-Azabicyclo[5.2.0]nonane derivatives have shown significant potential in the field of antiprotozoal research. Studies have demonstrated their effectiveness against various protozoal infections. For instance, Ahmad et al. (2016) explored the antiprotozoal properties of 3-azabicyclo[3.2.2]nonanes, a related compound, highlighting their efficacy against Plasmodium falciparum and Trypanosoma brucei rhodesiense, both of which are responsible for serious diseases in humans (Ahmad et al., 2016).

Applications in Synthesis

8-Azabicyclo[5.2.0]nonane and its derivatives also play a crucial role in synthetic chemistry. For example, Oh et al. (1998) utilized a 9-azabicyclo[4.2.1]nonane skeleton in the intramolecular aminocarbonylation of certain compounds, demonstrating its significance in complex organic synthesis (Oh et al., 1998).

Antitrypanosomal and Anti-Malarial Research

The compound and its variants have been actively researched for their antitrypanosomal and anti-malarial properties. Seebacher et al. (2005) synthesized 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones, revealing their significant activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Seebacher et al., 2005).

Antimicrobial and Antioxidant Properties

The structure of 8-Azabicyclo[5.2.0]nonane is integral in the development of new antimicrobial and antioxidant agents. For instance, Premalatha et al. (2013) synthesized derivatives of 3-azabicyclo[3.3.1]nonane, which showed promising results as antimicrobial and antioxidant agents (Premalatha et al., 2013).

Safety And Hazards

The safety data sheet for 8-Azabicyclo[5.2.0]nonane indicates that it is harmful if swallowed and may cause respiratory irritation . It also causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The future directions for the research and application of 8-Azabicyclo[5.2.0]nonane are promising. For instance, the synthesis of 2-azabicyclo[3.3.1]nonanes is a focus of synthetic studies of the macrocyclic diamine alkaloids, sarain A and madangamines . These alkaloids have a nitrogen-containing tricyclic core fused with two macrocyclic rings . The unique strategies employed to construct different structures with additional substituents and functional groups in the target molecule suggest potential future directions for the use of 8-Azabicyclo[5.2.0]nonane .

properties

IUPAC Name

8-azabicyclo[5.2.0]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-4-7-6-9-8(7)5-3-1/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVUJYHRYYMVMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNC2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101311918
Record name 8-Azabicyclo[5.2.0]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Azabicyclo[5.2.0]nonane

CAS RN

39872-95-2
Record name 8-Azabicyclo[5.2.0]nonane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39872-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Azabicyclo[5.2.0]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101311918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions using diisobutylaluminium hydride (DIBAL-H) and sodium cyanoborohydride for different outcomes in ring opening. How does the choice of reducing agent influence the regioselectivity in this bicyclic system?

A1: The difference in regioselectivity arises from the distinct reducing properties and mechanisms of DIBAL-H and sodium cyanoborohydride. []

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